molecular formula C33H38S2 B14230674 2,2'-(9H-Fluorene-2,7-diyl)bis(5-hexylthiophene) CAS No. 627093-07-6

2,2'-(9H-Fluorene-2,7-diyl)bis(5-hexylthiophene)

Cat. No.: B14230674
CAS No.: 627093-07-6
M. Wt: 498.8 g/mol
InChI Key: PXCPRIUUDRGPJG-UHFFFAOYSA-N
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Description

2,2’-(9H-Fluorene-2,7-diyl)bis(5-hexylthiophene) is an organic compound that belongs to the class of fluorene-based thiophene derivatives. This compound is known for its unique electronic properties, making it a valuable material in various scientific and industrial applications, particularly in the field of organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(9H-Fluorene-2,7-diyl)bis(5-hexylthiophene) typically involves the following steps:

    Starting Materials: The synthesis begins with 9H-fluorene and 5-hexylthiophene as the primary starting materials.

    Bromination: The 9H-fluorene is first brominated to form 2,7-dibromo-9H-fluorene.

    Coupling Reaction: The brominated fluorene is then subjected to a coupling reaction with 5-hexylthiophene using a palladium-catalyzed Suzuki coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2,2’-(9H-Fluorene-2,7-diyl)bis(5-hexylthiophene) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bisthiophene: Similar structure but with dioctyl groups instead of hexyl groups.

    2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Contains boronic ester groups, used in polymer synthesis.

Uniqueness

2,2’-(9H-Fluorene-2,7-diyl)bis(5-hexylthiophene) is unique due to its specific hexyl substitution, which enhances its solubility and processability in organic solvents. This makes it particularly advantageous for use in solution-processable electronic devices.

Properties

CAS No.

627093-07-6

Molecular Formula

C33H38S2

Molecular Weight

498.8 g/mol

IUPAC Name

2-hexyl-5-[7-(5-hexylthiophen-2-yl)-9H-fluoren-2-yl]thiophene

InChI

InChI=1S/C33H38S2/c1-3-5-7-9-11-28-15-19-32(34-28)24-13-17-30-26(21-24)23-27-22-25(14-18-31(27)30)33-20-16-29(35-33)12-10-8-6-4-2/h13-22H,3-12,23H2,1-2H3

InChI Key

PXCPRIUUDRGPJG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(S1)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)C5=CC=C(S5)CCCCCC

Origin of Product

United States

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